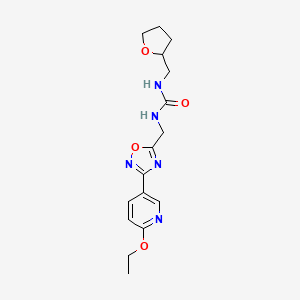

![molecular formula C21H21N3O7S B2982911 Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate CAS No. 866154-87-2](/img/structure/B2982911.png)

Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

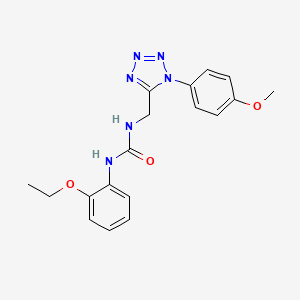

“Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate” is a chemical compound with a molecular formula of C21H21N3O7S . It is a derivative of benzoic acid, with additional functional groups attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzene ring core and various functional groups attached, including a sulfonyl group, a carboxylate group, and a pyrimidinyl group . The exact 3D structure would require more advanced computational chemistry tools to determine .Physical and Chemical Properties Analysis

This compound has a molecular weight of 459.47234 . Other physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis to determine .Applications De Recherche Scientifique

Environmental Impact and Dissipation

Research on sulfometuron methyl, a compound structurally related to the chemical of interest, indicates its environmental fate when applied to forest watersheds. The studies revealed that sulfometuron methyl residues were detected in streamflow only for a limited period post-treatment and did not exceed minimal concentrations, suggesting rapid dissipation in the environment. This lack of residue movement was attributed to factors such as low application rates and rapid hydrolysis in acidic soils, showcasing the compound's limited environmental impact when used in forestry applications (Neary & Michael, 1989). Additional studies confirm sulfometuron's limited persistence in various environmental compartments, contributing to a better understanding of its environmental safety profile (Michael, 2003).

Herbicidal Applications and Structure-Activity Relationships

The synthesis and evaluation of sulfonanilides, including compounds with a pyrimidinyl-containing group, have shown significant herbicidal activities against various weeds, highlighting the potential agricultural applications of these chemicals. The structural modifications and the impact of different substituents on herbicidal efficacy were explored, providing insights into the design of more effective and selective herbicides (Yoshimura et al., 2011).

Antibacterial Properties

Research into novel heterocyclic compounds containing a sulfonamido moiety, synthesized using a precursor related to the chemical of interest, has shown promising antibacterial activities. This highlights the potential of such compounds in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Application in Organic Chemistry

Mécanisme D'action

Target of Action

The primary target of Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate, also known as Bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is crucial for the synthesis of branched-chain amino acids in plants .

Mode of Action

Bispyribac is a selective, systemic herbicide that is absorbed by both the foliage and roots of plants . It inhibits the activity of AHAS, thereby preventing the synthesis of essential branched-chain amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .

Biochemical Pathways

The inhibition of AHAS by Bispyribac affects the biosynthetic pathway of the branched-chain amino acids leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and plant growth. The disruption of this pathway leads to a deficiency of these amino acids, impairing protein synthesis and ultimately leading to plant death .

Result of Action

The result of Bispyribac’s action is the death of the plant. By inhibiting AHAS, Bispyribac prevents the synthesis of essential branched-chain amino acids . This disrupts protein synthesis and plant growth, leading to plant death .

Action Environment

The efficacy and stability of Bispyribac can be influenced by various environmental factors. For instance, it is typically used in aquatic situations such as drainage ditches, lakes, and marshes, as well as on golf courses, turf grass, and sod farms . The presence of water can facilitate the absorption of Bispyribac by plant roots . Additionally, environmental conditions such as temperature, humidity, and sunlight can impact the stability and effectiveness of the compound.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[[4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylphenyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O7S/c1-13-11-14(31-21-22-18(28-2)12-19(23-21)29-3)9-10-16(13)24-32(26,27)17-8-6-5-7-15(17)20(25)30-4/h5-12,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFAYRFWLQECLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)NS(=O)(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)

![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)

![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)